molecular formula C24H17ClFN3O3S B2957051 2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide CAS No. 894556-71-9

2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2957051
CAS No.: 894556-71-9
M. Wt: 481.93
InChI Key: MHVXEYAOKXOGIL-UHFFFAOYSA-N
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Description

This compound features a spiro[indole-3,2'-[1,3]thiazolidine] core fused with a 3-chlorophenyl group at position 3' and an N-(2-fluorophenyl)acetamide moiety at position 1. Such structural complexity is typical of bioactive molecules targeting enzymes or receptors involved in inflammation, microbial growth, or cancer pathways .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O3S/c25-15-6-5-7-16(12-15)29-22(31)14-33-24(29)17-8-1-4-11-20(17)28(23(24)32)13-21(30)27-19-10-3-2-9-18(19)26/h1-12H,13-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVXEYAOKXOGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl isocyanate with 2-fluoroaniline to form an intermediate, which is then reacted with indole-3-carboxaldehyde and thiazolidine-2,4-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Substituents Bioactivity Synthesis Method Reference
2-[3'-(3-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide Spiro[indole-thiazolidine] 3-Cl-C6H4, 2-F-C6H4-CO-NH- Under investigation Coupling of indole-thiazolidine with acetamide derivative
3'{4-(1-Acetyl-5-(4-fluorophenyl)-2-pyrazolin-3-yl)phenyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidene]-2,4'-1H-dione Spiro[indole-thiazolidine] + pyrazoline 4-F-C6H4, acetylpyrazoline Antibacterial Reaction with acetylpyrazoline in DMF/NaH
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide Acetanilide 2,3-dimethyl-C6H3, 2-Cl2 Crystallographic studies Nucleophilic substitution
5-Substituted-3-(4-arylimino)-1-[5-mercapto(1,3,4-oxadiazolyl)]-methyl-indol-2-one Indole + oxadiazole Aryl, mercapto-oxadiazole Antimicrobial Heterocyclization with CS2/KOH

Key Observations:

  • Spiro Core vs. Linear Frameworks: The spiro[indole-thiazolidine] core in the target compound imposes steric constraints that may enhance selectivity compared to linear acetanilides (e.g., 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide) .
  • Substituent Effects: The 3-chlorophenyl and 2-fluorophenyl groups in the target compound likely improve lipophilicity and membrane penetration relative to the 4-fluorophenyl-pyrazoline analogue, which showed antibacterial activity .

Physicochemical and Spectroscopic Comparisons

  • NMR Analysis: Analogous spiro compounds (e.g., pyrazoline derivatives) show distinct chemical shifts in regions corresponding to substituent environments (e.g., 29–36 ppm and 39–44 ppm in related structures), suggesting that the target compound’s 3-chlorophenyl group may alter electron density in these regions .

Computational and Metabolic Insights

  • Molecular Networking: High-resolution MS/MS data could cluster the target compound with other spiro[indole-thiazolidine] derivatives based on fragmentation patterns, aiding in dereplication and SAR studies .
  • Lumping Strategy: The compound’s structural similarity to other spiro systems (e.g., pyrazoline-fused derivatives) may allow lumping in metabolic studies, though substituent-specific reactivity (e.g., dehalogenation) must be considered .

Biological Activity

The compound 2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C17H14ClN2O4SC_{17}H_{14}ClN_{2}O_{4}S, indicating a diverse range of functional groups that contribute to its biological properties. The structure features a thiazolidine ring fused with an indole moiety, which is known for its biological significance.

PropertyValue
Molecular Weight360.815 g/mol
IUPAC NameN-(4-chlorophenyl)[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]carbothioamide
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to the target molecule. For instance, derivatives with indole structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and MRSA . The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial properties.

Case Study: Antimicrobial Evaluation

In a comparative study, a derivative closely related to our compound exhibited an MIC of 0.98 μg/mL against MRSA ATCC 43300 and was effective against other Gram-positive bacteria as well . This suggests a promising avenue for developing new antibiotics.

Anticancer Activity

Compounds featuring the indole and thiazolidine frameworks have been evaluated for their anticancer properties. Studies indicate that certain derivatives can inhibit the proliferation of cancer cell lines with IC50 values in the low micromolar range.

Table 2: Anticancer Activity Overview

CompoundCell LineIC50 (µM)
Compound AA549<10
Compound BMCF-7<15
Compound CHeLa<5

These results demonstrate that modifications to the chemical structure can enhance anticancer efficacy .

The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for bacterial survival and cancer cell proliferation. For instance, some studies suggest that these compounds may interfere with RNA synthesis or protein function through interactions with key cellular targets .

Cytotoxicity Studies

While assessing the therapeutic potential, it is crucial to evaluate cytotoxicity. Preliminary results indicate varying levels of cytotoxic effects on normal versus cancerous cells, suggesting selective toxicity which could be beneficial in therapeutic applications.

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